molecular formula C16H11Cl2NO3 B3882046 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide

Cat. No. B3882046
M. Wt: 336.2 g/mol
InChI Key: ONVITAMSQVADEJ-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide, also known as BDAA, is a synthetic compound that has gained significant attention in scientific research. This compound has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. In

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide is not fully understood, but research suggests that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may contribute to its anti-cancer properties, as tumors require a blood supply to grow and spread.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide in lab experiments is its potency and specificity. 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has been shown to be highly effective against cancer cells, while having minimal effects on normal cells. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide in lab experiments is its solubility. 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide is relatively insoluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide. One area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide derivatives that may have even greater potency and specificity against cancer cells. Another area of interest is the use of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide and its potential applications in the treatment of various diseases.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic properties. Research has shown that 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has potent anti-cancer properties, particularly against breast, prostate, and lung cancer cells. 3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)acrylamide has also been shown to have anti-inflammatory and anti-oxidant effects, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-12-4-3-11(8-13(12)18)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVITAMSQVADEJ-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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